molecular formula C20H21ClN4OS B4576603 N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide

N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide

Cat. No.: B4576603
M. Wt: 400.9 g/mol
InChI Key: GBOCEBVMXQYBOP-UHFFFAOYSA-N
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Description

N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Phenyl and Benzamide Groups: The phenyl group is introduced through a coupling reaction, and the benzamide group is attached via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted phenyl or benzamide derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its butylsulfanyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .

Properties

IUPAC Name

N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c1-3-4-13-27-20-24-23-18(25(20)2)14-9-11-15(12-10-14)22-19(26)16-7-5-6-8-17(16)21/h5-12H,3-4,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOCEBVMXQYBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide
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N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide
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N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide
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N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide
Reactant of Route 5
N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide

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